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Compound Name: SGC0946

Cat. No.: B610810

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological
malignancies with a generally poor prognosis, particularly in infants.[1][2] These leukemias are
characterized by chromosomal translocations involving the KMT2A (formerly MLL) gene,
leading to the expression of oncogenic fusion proteins. A key dependency of MLL-r leukemia
cells is the activity of the histone methyltransferase DOTL1L, which is responsible for mono-, di-,
and tri-methylation of histone H3 at lysine 79 (H3K79).[1][3][4] This aberrant H3K79
hypermethylation, particularly at the promoter regions of genes like HOXA9 and MEIS1, is
crucial for maintaining the leukemogenic state.[5][6]

SGC0946 is a potent and highly selective small-molecule inhibitor of DOT1L.[7][8][9] By
competitively inhibiting the enzymatic activity of DOT1L, SGC0946 leads to a reduction in
global H3K79 methylation, subsequent downregulation of MLL-fusion target genes, and
ultimately, cell cycle arrest, differentiation, and apoptosis in MLL-r leukemia cells.[6][8] These
application notes provide a summary of the effects of SGC0946 on MLL-r cell lines and detailed
protocols for key experimental assays.
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Table 1: In Vitro Efficacy of SGC0946 and other DOTI1L

Inhibitors
Compound Assay Cell Line(s) IC50 Value Reference(s)
Cell-free
SGC0946 _ 0.3 nM [8]1[9]
enzymatic
H3K79
SGC0946 _ _ A431 2.6 nM [7119]
dimethylation
H3K79
SGC0946 , _ MCF10A 8.8 nM [7]
dimethylation
Sensitive
o EOL-1, KOPM- B
EPZ004777 Proliferation (specific IC50s [10]
88, MOLM-13 _
not provided)
H3K79me2
EPZ-5676 o MV4-11 3nM [11]
inhibition
H3K79me2
EPZ-5676 . HL-60 5 nM [11]
inhibition
Potent killing
) ] MLL-rearranged -
EPZ-5676 Proliferation ) (specific IC50s [11]
cell lines )
not provided)
SYC-522 Growth inhibition ~ MV4-11 4.4 uM [6]

Table 2: Cellular Effects of SGC0946 in MLL-rearranged

Cell Lines
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. Treatment .
Effect Cell Line(s) . Observations Reference(s)
Conditions
o Time- and dose-
Inhibition of
Molm13 1 uM; 3-7 days dependent [8]
H3K79me2

reduction

Inhibition of MLL
Gene Expression  Molm13 1 uM; 7 days target genes [8]
(HOXA9, Meisl)

MLL-AF9 ]
Selective
o transformed o
Cell Viability 1,5 uM; 14 days  reduction in cell [8]
human cord o
viability
blood cells
Ovarian cancer 0.2, 2, or 20 pM,;
Cell Cycle G1 phase arrest [8]
cells 12 days
_ o MLL-rearranged N Induction of
Differentiation ) Not specified ) o [8]
cell lines differentiation
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Caption: Mechanism of action of SGC0946 in MLL-rearranged leukemia cells.
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Caption: General experimental workflow for studying the effects of SGC0946.

Experimental Protocols
Cell Culture

¢ Cell Lines: MLL-rearranged human leukemia cell lines such as MOLM-13 (MLL-AF9) and
MV4-11 (MLL-AF4) are commonly used.

¢ Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL
penicillin, and 100 pg/mL streptomycin.

¢ Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Cell
density should be maintained between 1x1075 and 1x10”76 cells/mL.

Cell Viability Assay (MTT/MTS)

This protocol is adapted from standard cell viability assay procedures.[12][13][14][15]
+ Materials:

o 96-well clear flat-bottom plates
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o SGC0946 stock solution (e.g., 10 mM in DMSO)
o Complete culture medium

o MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-
dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
reagent

o Solubilization solution (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M
HCI)

o Microplate reader

Procedure:

o Seed cells in a 96-well plate at a density of 2 x 10"4 to 5 x 10”4 cells per well in 100 pL of
complete culture medium.

o Prepare serial dilutions of SGC0946 in complete culture medium. Add 100 pL of the
SGC0946 dilutions to the respective wells to achieve the final desired concentrations.
Include a vehicle control (DMSO) at the same final concentration as the highest SGC0946
concentration.

o Incubate the plate for the desired treatment duration (e.g., 4, 7, or 14 days).
o For MTT Assay:

» Add 20 pL of 5 mg/mL MTT solution to each well.

» Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

» Add 100 pL of solubilization solution to each well and mix thoroughly to dissolve the
formazan crystals.

o For MTS Assay:

= Add 20 pL of MTS reagent to each well.
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» Incubate for 1-4 hours at 37°C.

o Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate
reader.

o Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for H3K79 Dimethylation

This protocol is a general guideline for Western blotting. Specific antibody concentrations and
incubation times may need to be optimized.

o Materials:
o SGC0946-treated and control cell pellets
o RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
o BCA protein assay kit
o Laemmli sample buffer
o SDS-PAGE gels
o PVDF or nitrocellulose membrane
o Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
o Primary antibodies: anti-H3K79me2, anti-total Histone H3 (loading control)
o HRP-conjugated secondary antibody
o Enhanced chemiluminescence (ECL) substrate
o Imaging system
» Procedure:

o Lyse cell pellets in RIPA buffer on ice for 30 minutes.
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o Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
o Determine the protein concentration of the supernatant using a BCA assay.
o Prepare protein lysates by adding Laemmli sample buffer and boiling for 5-10 minutes.

o Load equal amounts of protein (e.g., 20-30 pg) onto an SDS-PAGE gel and perform
electrophoresis.

o Transfer the separated proteins to a PVDF or nitrocellulose membrane.
o Block the membrane with blocking buffer for 1 hour at room temperature.

o Incubate the membrane with the primary antibody against H3K79me2 (diluted in blocking
buffer) overnight at 4°C.

o Wash the membrane three times with TBST for 10 minutes each.

o Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking
buffer) for 1 hour at room temperature.

o Wash the membrane three times with TBST for 10 minutes each.
o Apply ECL substrate and visualize the protein bands using an imaging system.

o Strip the membrane (if necessary) and re-probe with an antibody against total Histone H3
as a loading control.

Chromatin Immunoprecipitation (ChiP)

This protocol provides a general framework for ChlP. Optimization of cross-linking, sonication,
and antibody concentration is critical for successful experiments.[16][17]

o Materials:
o SGC0946-treated and control cells

o Formaldehyde (37%)
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o Glycine

o Cell lysis buffer

o Nuclear lysis buffer

o ChlIP dilution buffer

o Sonicator (e.g., Bioruptor)

o Anti-H3K79me2 antibody for ChIP
o Protein A/G magnetic beads

o Wash buffers (low salt, high salt, LiCl)
o Elution buffer

o RNase A

o Proteinase K

o DNA purification kit

o gPCR primers for target genes (e.g., HOXA9, MEIS1) and a negative control region

Procedure:

o Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to
cross-link proteins to DNA. Quench the reaction with glycine.

o Cell Lysis: Harvest and lyse the cells to isolate nuclei.

o Chromatin Shearing: Resuspend the nuclear pellet in nuclear lysis buffer and sonicate to
shear the chromatin to an average fragment size of 200-500 bp.

o Immunoprecipitation:

= Dilute the sheared chromatin with ChlP dilution buffer.
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» Pre-clear the chromatin with Protein A/G beads.

» Incubate a portion of the chromatin with the anti-H3K79me2 antibody overnight at 4°C.
Save a small aliquot as input control.

» Add Protein A/G beads to capture the antibody-chromatin complexes.

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to
remove non-specific binding.

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the
cross-links by incubating at 65°C overnight with the addition of NaCl.

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA
purification Kit.

Analysis: Analyze the enrichment of target DNA sequences by qPCR using primers for
specific gene promoters (e.g., HOXA9) and a negative control region. The results can be
expressed as a percentage of the input. For genome-wide analysis, the purified DNA can
be used to prepare a library for next-generation sequencing (ChlP-seq).

Gene Expression Analysis (RT-qPCR)

This is a standard protocol for analyzing changes in gene expression.

o Materials:

o

[e]

o

[¢]

o

SGC0946-treated and control cell pellets
RNA extraction kit

cDNA synthesis kit

gPCR master mix (e.g., SYBR Green)

gPCR primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH,
ACTB)
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o Real-time PCR system

e Procedure:

[e]

Extract total RNA from cell pellets using an RNA extraction Kit.

o Assess RNA quality and quantity.

o Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

o Perform gPCR using the synthesized cDNA, gPCR master mix, and specific primers for
the target and housekeeping genes.

o Analyze the gPCR data using the AACt method to determine the relative fold change in
gene expression, normalized to the housekeeping gene and compared to the vehicle-
treated control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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